molecular formula C29H39N7O3S B14086180 Menin-MLL inhibitor-22

Menin-MLL inhibitor-22

Cat. No.: B14086180
M. Wt: 565.7 g/mol
InChI Key: MWXGAMJNJKYTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing solvent systems, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Menin-MLL inhibitor-22 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres .

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for enhanced activity or selectivity .

Scientific Research Applications

Menin-MLL inhibitor-22 has a wide range of scientific research applications:

Properties

Molecular Formula

C29H39N7O3S

Molecular Weight

565.7 g/mol

IUPAC Name

N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32)

InChI Key

MWXGAMJNJKYTPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6

Origin of Product

United States

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